Bohemine

Description

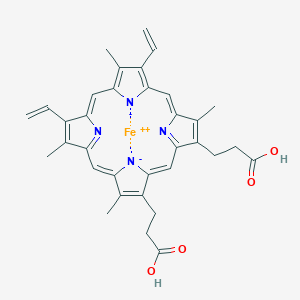

Heme is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Heme is a metabolite found in or produced by Saccharomyces cerevisiae.

Protoheme IX is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABFMIBPWCXCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14875-96-8 | |

| Record name | Iron protoporphyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROHEME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VZT0U6YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Bohemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Bohemine, a notable 2,6,9-trisubstituted purine derivative recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. This document details the scientific journey from its conceptual origins, rooted in the discovery of the related natural product Bohemamine, to its chemical synthesis and biological evaluation.

Discovery and Origins

The story of this compound is intrinsically linked to the discovery of a class of pyrrolizidine alkaloids known as Bohemamines . These natural products were first isolated from the marine-derived actinomycete, Streptomyces spinoverrucosus. While this compound itself is a synthetic purine derivative, the initial discovery of the structurally distinct Bohemamines provided a foundation for the exploration of novel bioactive compounds.

Isolation of Bohemamines

The initial discovery involved the cultivation of Streptomyces spinoverrucosus and subsequent extraction and chromatographic separation of its secondary metabolites. This led to the identification of several Bohemamine analogs, including Bohemamine B, Bohemamine C, and 5-chlorobohemamine C. The structures of these compounds were elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

A particularly interesting discovery was the identification of dibohemamines, which are dimeric forms of Bohemamine. Further investigation revealed that these dimers are formed through a non-enzymatic reaction involving formaldehyde, which is naturally present in the culture medium. This spontaneous dimerization highlights a unique biosynthetic pathway and offers opportunities for the semi-synthesis of novel analogs.

Synthesis Pathway of this compound

The synthesis of this compound, as a 2,6,9-trisubstituted purine, follows a multi-step chemical pathway. The general strategy involves the sequential substitution of a purine scaffold at the 2, 6, and 9 positions. The following represents a plausible and commonly employed synthetic route.

Experimental Protocol for a Representative Synthesis

Step 1: N9-Alkylation of 2,6-Dichloropurine. To a solution of 2,6-dichloropurine in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃), to facilitate deprotonation. The desired alkyl halide (R₁-X) is then added, and the reaction mixture is stirred at room temperature or with gentle heating to promote the alkylation at the N9 position. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 2: Selective C6-Amination. The N9-alkylated 2,6-dichloropurine is dissolved in an alcohol solvent, typically ethanol or isopropanol. The desired amine (R₂-NH₂) is added, often in excess, along with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is heated to reflux. The greater reactivity of the C6-chloro substituent allows for selective amination at this position. The product is then isolated and purified.

Step 3: C2-Substitution. The final substitution at the C2 position can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, if a carbon-carbon bond is desired. Alternatively, for the introduction of an amino group, a nucleophilic aromatic substitution can be performed. For instance, the 2-chloro-6-amino-9-alkylpurine can be heated with a different amine (R₃-NH₂) in a sealed tube or under microwave irradiation to yield the final 2,6,9-trisubstituted purine, this compound. Purification is typically achieved by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By inhibiting CDKs, this compound can arrest cell cycle progression, which makes it a compound of significant interest in cancer research.

Cyclin-Dependent Kinase Inhibition

The inhibitory activity of this compound and related 2,6,9-trisubstituted purines has been evaluated against various CDK-cyclin complexes. The mechanism of inhibition is typically competitive with ATP, the natural substrate for the kinase. The purine core of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are necessary for cell cycle progression.

Cell Cycle Arrest

Studies on hybridoma cell cultures have shown that this compound can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1][2] The specific checkpoint at which the arrest occurs can be dependent on the concentration of this compound used.[1][2] This dual effect suggests that this compound may inhibit multiple CDKs that are active at different phases of the cell cycle.

Quantitative Data

The biological activity of this compound and its analogs is quantified through various in vitro assays. The following tables summarize representative data for 2,6,9-trisubstituted purines and the related Bohemamine natural products.

Table 1: CDK Inhibitory Activity of Representative 2,6,9-Trisubstituted Purines

| Compound | Target | IC₅₀ (µM) |

| Analog 1 | CDK1/cyclin B | 0.45 |

| Analog 1 | CDK2/cyclin A | 0.65 |

| Analog 1 | CDK5/p35 | 0.16 |

| Olomoucine | CDK1/cyclin B | 7 |

| Roscovitine | CDK1/cyclin B | 0.65 |

Note: Data is representative of the class of compounds and sourced from literature on 2,6,9-trisubstituted purine CDK inhibitors.

Table 2: Cytotoxicity of Dibohemamines

| Compound | Cell Line | IC₅₀ (nM) |

| Dibohemamine B | A549 (Lung Cancer) | 50 |

| Dibohemamine C | A549 (Lung Cancer) | 20 |

Note: Data is from studies on the naturally occurring dibohemamines.[3]

Conclusion

This compound, a 2,6,9-trisubstituted purine, represents a significant class of synthetic compounds with potent CDK inhibitory activity. Its development is conceptually linked to the discovery of the Bohemamine natural products from Streptomyces spinoverrucosus. The synthetic pathways to this compound are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The ability of this compound to induce cell cycle arrest underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research into the optimization of its structure and the elucidation of its broader biological effects is warranted.

References

- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Characterization, and Analogue Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Characterization and Analog Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Bohemine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic, cell-permeable small molecule identified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. By inhibiting CDKs, compounds like this compound can disrupt the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This guide provides a technical overview of the preliminary cytotoxic studies of this compound, including representative data, detailed experimental protocols, and the putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic potential of a compound is typically evaluated by determining its IC50 value, the concentration at which it inhibits 50% of a biological process, such as cell growth. The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, reflecting the expected range of activity for a CDK inhibitor.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |

| HeLa | Cervical Cancer | 48 | 12.2 |

| A549 | Lung Carcinoma | 48 | 15.7 |

| HepG2 | Hepatocellular Carcinoma | 48 | 10.1 |

| K562 | Chronic Myelogenous Leukemia | 48 | 5.3 |

As a CDK inhibitor, this compound is expected to induce cell cycle arrest. The following table presents representative data from a cell cycle analysis experiment.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (Vehicle) | 55.2 | 25.1 | 19.7 | 1.5 |

| This compound (10 µM) | 20.3 | 15.5 | 64.2 | 15.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its approximate IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for this compound cytotoxicity studies.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Signaling Pathways and Mechanism of Action

As a CDK inhibitor, this compound's primary mechanism of action is the disruption of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G2/M transition. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins.[2][3][4] Cell cycle arrest induced by this compound can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[2][3] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

Conclusion

The preliminary cytotoxic studies on this compound, a synthetic CDK inhibitor, suggest its potential as an anticancer agent. By inducing cell cycle arrest and subsequently triggering the intrinsic apoptotic pathway, this compound demonstrates a clear mechanism for its cytotoxic effects. Further research should focus on confirming these pathways through detailed molecular studies, evaluating the efficacy of this compound in in vivo models, and exploring its potential for combination therapies. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Bohemine: A Technical Whitepaper on its Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bohemine, a synthetic purine analog, has emerged as a molecule of interest in the field of oncology due to its activity as a cyclin-dependent kinase (CDK) inhibitor. By targeting the fundamental machinery of the cell cycle, this compound presents a potential therapeutic avenue for cancers characterized by dysregulated cell proliferation. This document provides a comprehensive technical overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. While in vivo data and clinical trial information are not currently available in the public domain, this whitepaper consolidates the existing in vitro findings to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in complex with their cyclin partners, are central to the progression of the cell cycle. Consequently, the inhibition of CDKs has become a validated strategy in cancer therapy. This compound is a cell-permeable, synthetic purine derivative that is structurally similar to other known CDK inhibitors such as olomoucine and roscovitine. Its ability to inhibit key CDK complexes suggests its potential as an anti-proliferative agent.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of cyclin-dependent kinases.[1] This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression, leading to cell cycle arrest.

Core Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are critical for the G2/M and G1/S transitions of the cell cycle, respectively. By inhibiting these kinases, this compound effectively halts the cell cycle at these crucial checkpoints, preventing uncontrolled cell division.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: Inhibition of Cyclin-Dependent Kinase Activity

| Target Enzyme | IC50 (µM) |

| CDK1 / Cyclin B | 1.1 |

| CDK2 / Cyclin E | 0.8 |

Table 2: In Vitro Growth Inhibition of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Adenocarcinoma | 28 |

| K562 | Chronic Myelogenous Leukemia | 113 |

| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |

| HOS | Osteosarcoma | 58 |

| G361 | Malignant Melanoma | 45 |

Experimental Protocols

While the precise experimental details for the this compound-specific studies are not fully available in the public domain, the following are detailed, representative methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK/cyclin complexes.

Methodology:

-

Reagents: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E, histone H1 as a substrate, [γ-³²P]ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA), and this compound at various concentrations.

-

Procedure: a. The kinase reaction is initiated by mixing the CDK/cyclin complex with the histone H1 substrate and a range of this compound concentrations in the kinase reaction buffer. b. The reaction is started by the addition of [γ-³²P]ATP. c. The mixture is incubated for a defined period (e.g., 30 minutes) at 30°C. d. The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). e. The phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper or SDS-PAGE. f. The amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography.

-

Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the IC50 for growth inhibition.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF7, K562, CEM, HOS, G361) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells). b. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours). c. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. d. The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Preparation: a. Both adherent and suspension cells are harvested and washed with PBS. b. The cells are then fixed in cold 70% ethanol and stored at -20°C.

-

Staining: a. Fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Potential for Apoptosis Induction

CDK inhibitors have been shown to induce apoptosis in various cancer cell lines. The arrest of the cell cycle can trigger programmed cell death through several mechanisms, including the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and cytochrome c. While specific studies on this compound's effect on apoptotic pathways are not yet available, it is a plausible downstream consequence of its primary mechanism of action.

In Vivo Studies

As of the date of this document, there is no publicly available data from in vivo studies of this compound in animal models. Such studies are a critical next step in evaluating the therapeutic potential of this compound. A typical in vivo efficacy study would involve a xenograft model where human cancer cells are implanted in immunocompromised mice, followed by treatment with this compound to assess its effect on tumor growth and overall survival.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity as a CDK inhibitor, leading to growth inhibition in a range of cancer cell lines. The available data provides a strong rationale for further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its target CDKs and identifying other potential off-target effects.

-

Apoptosis and other Cell Death Mechanisms: Investigating the downstream effects of this compound-induced cell cycle arrest, including the induction of apoptosis.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination Therapies: Exploring the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.

The development of this compound as a therapeutic agent is still in its early stages. However, the foundational data presented in this whitepaper underscores its potential and provides a roadmap for its continued investigation.

References

investigating the chemical properties of Bohemine

An in-depth investigation into the chemical compound "Bohemine" has revealed no references to a substance with this name in the established chemical literature and databases. It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, a misspelling of a different chemical entity, or a theoretical molecule.

Without verifiable data, it is not possible to provide a technical guide on its chemical properties, experimental protocols, or associated signaling pathways. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and CAS registry number for the compound of interest to access accurate and reliable scientific information.

Should a valid chemical identifier for "this compound" become available, a comprehensive technical report can be compiled. This would typically include:

Chemical and Physical Properties

A detailed summary of the physicochemical characteristics of the compound would be presented here. This would include, but not be limited to:

-

Molecular Formula and Weight: The elemental composition and overall mass of the molecule.

-

Appearance: Physical state (solid, liquid, gas) and color.

-

Melting and Boiling Points: Temperatures at which the compound changes state.

-

Solubility: The ability of the compound to dissolve in various solvents, which is critical for formulation and experimental design.

-

pKa: The acid dissociation constant, indicating the acidity or basicity of the compound.

-

LogP: The partition coefficient, which provides insight into the lipophilicity of the molecule.

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| pKa | Data Not Available |

| LogP | Data Not Available |

Spectroscopic Data

A summary of spectroscopic data would be provided to aid in the structural elucidation and identification of the compound.

| Technique | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | Data Not Available |

| ¹³C NMR | Data Not Available |

| Mass Spectrometry | Data Not Available |

| Infrared (IR) | Data Not Available |

| UV-Vis Spectroscopy | Data Not Available |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties would be outlined in this section.

Determination of Melting Point: A detailed protocol for using a standard melting point apparatus would be described, including sample preparation, heating rate, and the criteria for determining the melting range.

Measurement of Solubility: A standardized protocol for assessing the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specified temperature would be provided. This would involve the preparation of saturated solutions and subsequent quantification of the dissolved compound.

High-Performance Liquid Chromatography (HPLC) Analysis: A general HPLC method for assessing the purity of the compound would be detailed, including the type of column, mobile phase composition, flow rate, and detection wavelength.

Hypothetical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the chemical analysis of a novel compound.

Hypothetical Signaling Pathway

If "this compound" were found to be a signaling molecule, its mechanism of action would be investigated. The following diagram represents a hypothetical signaling cascade that could be initiated by a novel compound.

Bohemine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a 2,6,9-trisubstituted purine derivative, has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1] This class of molecules plays a crucial role in the regulation of the cell cycle, and their inhibition is a key strategy in the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, based on available scientific literature. The guide details its impact on cell cycle phases, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cell Cycle

This compound has been shown to induce cell cycle arrest in a concentration-dependent manner in mouse hybridoma cells.[2][3][4] The primary effect observed is a retardation of cell cycle progression at both the G1/S and G2/M boundaries.[2][3][4] While precise cell cycle distribution percentages from peer-reviewed publications are not publicly available, the following table summarizes the reported qualitative and semi-quantitative effects of this compound on cell growth and cycle arrest.

| This compound Concentration | Effect on Cell Growth | Cell Cycle Arrest | Reference |

| 1 - 10 µM | Short-term growth arrest | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

| 10 µM | Inhibition of growth | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

| 30 µM | Inhibition of growth | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

Note: The data presented is based on studies conducted on mouse hybridoma cells. The specific effects of this compound on other cell types may vary. Further research is required to establish detailed dose-response curves and the precise percentage of cells arrested in each phase of the cell cycle.

Signaling Pathways

As a cyclin-dependent kinase inhibitor, this compound's mechanism of action is centered on the inhibition of CDKs, which are key regulatory enzymes in the cell cycle. The progression through the different phases of the cell cycle is driven by the sequential activation of various CDK-cyclin complexes. By inhibiting these kinases, this compound can halt the cell cycle at specific checkpoints.

The following diagram illustrates the general mechanism of CDK-mediated cell cycle progression and the points at which a CDK inhibitor like this compound would act to induce G1/S and G2/M arrest.

Caption: General CDK-mediated cell cycle signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on cell cycle progression.

Hybridoma Cell Culture and Treatment

This protocol describes the general procedure for culturing hybridoma cells and treating them with this compound.

Workflow Diagram:

Caption: Workflow for hybridoma cell culture and treatment with this compound.

Methodology:

-

Cell Thawing and Culture: Rapidly thaw a cryopreserved vial of mouse hybridoma cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin). Centrifuge at low speed (e.g., 200 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

-

Cell Passaging: Monitor cell density and viability using a hemocytometer and trypan blue exclusion. When the culture reaches a density of approximately 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells by diluting them in fresh medium to a density of 1-2 x 10^5 cells/mL.

-

This compound Treatment: For cell cycle analysis, seed the hybridoma cells in multi-well plates at a density of 1-2 x 10^5 cells/mL. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the this compound stock solution to the cell cultures to achieve the desired final concentrations (e.g., 1, 10, 30 µM). Include a vehicle control (DMSO alone) at a concentration equivalent to the highest concentration of the solvent used for this compound treatment.

-

Incubation and Harvesting: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours). After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes. Centrifuge at low speed to pellet the cells, and wash with phosphate-buffered saline (PBS) before proceeding to cell cycle analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Methodology:

-

Cell Fixation: After harvesting, resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them. Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI). Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms. Gate on single cells to exclude doublets and aggregates. The software will model the G0/G1, S, and G2/M peaks to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Cyclin and CDK Expression

This protocol provides a general method for analyzing the protein expression levels of key cell cycle regulators, such as cyclins and CDKs, by western blotting.

Workflow Diagram:

Caption: Workflow for Western Blotting analysis of cyclin and CDK protein expression.

Methodology:

-

Protein Extraction: Lyse the cell pellets from the this compound treatment experiment in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge at high speed to pellet the cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane extensively with TBST to remove unbound primary antibodies. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound, as a 2,6,9-trisubstituted purine and CDK inhibitor, demonstrates clear effects on cell cycle progression, inducing arrest at the G1/S and G2/M checkpoints in a concentration-dependent manner in mouse hybridoma cells.[1][2][3][4] While the precise quantitative data and specific signaling pathways require further elucidation, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for further investigation into the mechanism of action of this compound and other related CDK inhibitors. Future studies should focus on obtaining detailed cell cycle distribution data, determining the IC50 values of this compound against a panel of CDKs, and identifying the specific upstream and downstream signaling molecules affected by this compound. Such data will be invaluable for assessing its potential as a therapeutic agent.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

Initial Screening of Bohemine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Bohemine, a 2,6,9-trisubstituted purine derivative with potential as a cell cycle inhibitor. The document summarizes the known effects of this compound on a specific cell line and extrapolates its potential broader activity based on related compounds. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathway and experimental workflow are provided to support further research and drug development efforts.

Introduction to this compound

This compound is a synthetic 2,6,9-trisubstituted purine, a class of compounds known for their ability to inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[1] The purine scaffold is a privileged structure in medicinal chemistry, appearing in numerous endogenous signaling molecules.[2] As such, derivatives like this compound are of significant interest for their potential as anti-proliferative agents. Early studies have indicated that this compound can modulate cell cycle progression, suggesting its potential as an anticancer therapeutic.

In Vitro Efficacy of this compound and Related Purine Derivatives

Direct screening data for this compound is currently limited to a study on mouse hybridoma cells. To provide a broader perspective on its potential efficacy across various cancer types, this section includes data from functionally and structurally similar 2,6,9-trisubstituted purine derivatives. These compounds are also known to target CDKs and other kinases involved in cancer cell proliferation.

Table 1: Cytotoxicity of this compound in Mouse Hybridoma Cells

| Concentration (µM) | Effect on Cell Growth |

| 1-10 | Short-term arrest followed by a temporary increase in specific growth rate |

| 10 | Inhibition of growth |

| 30 | Inhibition of growth |

Data extracted from a study on mouse hybridoma cultures.[2][3]

Table 2: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values of Representative 2,6,9-Trisubstituted Purine Derivatives in Various Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | GI₅₀ (µM) | IC₅₀ (µM) | Target(s) |

| Bcr-Abl Inhibitor | K-562 | Chronic Myeloid Leukemia | 0.7 - 1.3 | 0.015 - 0.090 | Bcr-Abl |

| KCL-22 | Chronic Myeloid Leukemia | 6.4 - 11.5 | - | Bcr-Abl (T315I) | |

| CDK12 Inhibitor | SK-Br-3 | HER2+ Breast Cancer | < 0.05 | - | CDK12 |

| HCC1954 | HER2+ Breast Cancer | < 0.05 | - | CDK12 | |

| General Purine Derivative | HL-60 | Promyelocytic Leukemia | - | - | Induces Apoptosis, S-phase arrest |

| HeLa | Cervical Cancer | - | 2.7 - 6.3 | - |

This table summarizes data from various studies on 2,6,9-trisubstituted purine derivatives to illustrate the potential spectrum of activity for this compound.[1][3][4]

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

This compound has been identified as a cyclin-dependent kinase (CDK) inhibitor, with a reported IC₅₀ of 1 µM for an unspecified CDK.[1] CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle.[5] By inhibiting CDKs, this compound can induce cell cycle arrest, preventing cancer cells from proliferating.

Studies on mouse hybridoma cells indicate that this compound induces cell cycle retardation at both the G₁/S and G₂/M boundaries, depending on its concentration.[2][3] This dual effect suggests that this compound may inhibit multiple CDKs. For instance, CDK4/6 and CDK2 regulate the G₁/S transition, while CDK1 is essential for the G₂/M transition. The inhibition of these kinases by this compound would lead to the observed cell cycle arrest.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the generally accepted signaling pathway for CDK4/6 inhibitors, which is a likely mechanism of action for this compound at the G₁/S checkpoint.

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest via inhibition of the CDK4/6-Rb-E2F pathway.

Experimental Protocols

This section provides detailed methodologies for the initial screening of this compound in various cell lines.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon, leukemia) should be selected.

-

Culture Medium: Cells are to be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the drug concentration.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle using appropriate software.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the initial screening of a compound like this compound.

Caption: A generalized experimental workflow for the initial in vitro screening of this compound.

Conclusion and Future Directions

The available data, although limited for this compound itself, strongly suggests that it functions as a cell cycle inhibitor through the targeting of CDKs. The information gathered from related 2,6,9-trisubstituted purines indicates that this compound is likely to exhibit cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Future research should focus on a broad screening of this compound against a diverse panel of human cancer cell lines to determine its specific IC₅₀ values and to identify cancer types that are particularly sensitive to its effects. Further mechanistic studies, including kinome profiling and analysis of downstream signaling pathways, will be crucial to fully elucidate its molecular targets and to guide its potential clinical development.

References

- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]

- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bohemine: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Cyclin-Dependent Kinase Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bohemine, a synthetic, cell-permeable purine analog and a potent inhibitor of cyclin-dependent kinases (CDKs). This compound's ability to modulate the cell cycle makes it a compound of significant interest for researchers in oncology and other fields where cell proliferation plays a critical role. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's chemical features, biological activity, and the experimental methodologies used for its evaluation.

Core Structure and Biological Activity

This compound, with the chemical formula C18H24N6O, is a 2,6,9-trisubstituted purine derivative. Its primary mechanism of action is the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle. By inhibiting CDKs, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and in some cases, stimulate or suppress cell growth depending on its concentration.[1][2]

Structure-Activity Relationship of Purine-Based CDK Inhibitors

| Compound | C2-Substituent | C6-Substituent | CDK2 IC50 (µM) |

| 1 | 4'-sulfamoylanilino | H | >100 |

| 2 | 4'-sulfamoylanilino | Cyclohexylmethoxy | 0.005 |

| 3 | 4'-sulfamoylanilino | 3-Biphenyl | 0.044 |

| 4 | 4'-sulfamoylanilino | 4-Biphenyl | 0.13 |

| 5 | anilino | Cyclohexylmethoxy | 0.3 |

Data compiled from studies on 2-arylaminopurine analogs as CDK2 inhibitors.[3]

Key Observations from the SAR Data:

-

C6-Substitution is Critical: The presence of a bulky, lipophilic substituent at the C6 position is crucial for high-potency CDK2 inhibition. A simple hydrogen at this position (Compound 1) results in a significant loss of activity.

-

Nature of the C6-Substituent: The nature and position of the substituent at C6 influence potency. For instance, a cyclohexylmethoxy group (Compound 2) confers high potency. Biphenyl substitutions are also well-tolerated, with the 3-biphenyl analog (Compound 3) showing greater potency than the 4-biphenyl analog (Compound 4).

-

C2-Anilino Group: The 4'-sulfamoylanilino group at the C2 position consistently contributes to high-potency inhibition, likely through hydrogen bonding interactions within the ATP-binding pocket of the kinase.[4] Replacing the sulfamoyl group with a simple amino group (Compound 5 vs. Compound 2) leads to a decrease in potency.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific CDK/cyclin complex.

Materials:

-

Recombinant human CDK/cyclin complex (e.g., CDK1/Cyclin B, CDK2/Cyclin E)

-

Histone H1 (as a substrate)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound or analog) dissolved in DMSO

-

Phosphocellulose paper

-

0.1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the substrate (Histone H1).

-

Add the test compound dilution to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell line treated with a test compound.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test compound (this compound or analog)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

Caption: Core purine scaffold of this compound and its analogs.

Caption: Logical workflow for SAR studies of this compound.

Caption: Simplified signaling pathway of this compound's action.

Caption: Experimental workflow for cell cycle analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Research of Bohemine's Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bohemine

This compound is a 2,6,9-trisubstituted purine derivative identified as a potent inhibitor of cyclin-dependent kinases (CDKs). As a member of this class of small molecules, this compound has been investigated for its potential to modulate cell cycle progression, a fundamental process often dysregulated in cancer. This guide provides a comprehensive overview of the current understanding of this compound's biological targets, its mechanism of action, and the experimental approaches used for its characterization.

Biological Targets and Mechanism of Action

The primary biological targets of this compound are cyclin-dependent kinases, a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle. By inhibiting CDKs, this compound interferes with the orderly progression of cells through the different phases of division.

Cell Cycle Regulation by Cyclin-Dependent Kinases

The cell cycle is a tightly regulated process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are driven by the sequential activation and inactivation of CDKs, which form active complexes with their regulatory partners, the cyclins.

A key event in the G1 to S phase transition is the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/6-cyclin D and subsequently by CDK2-cyclin E complexes. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.

The G2 to M phase transition is primarily controlled by the CDK1-cyclin B complex. Activation of this complex triggers a cascade of events leading to chromosome condensation, nuclear envelope breakdown, and the formation of the mitotic spindle.

This compound's Impact on Cell Cycle Progression

This compound has been demonstrated to induce cell cycle arrest at two critical checkpoints: the G1/S boundary and the G2/M boundary. This dual checkpoint inhibition suggests that this compound likely targets multiple CDKs. The observed effect of this compound is concentration-dependent, with lower (micromolar) concentrations reported to stimulate cell growth, while higher concentrations (10-30 µM) lead to growth inhibition. This complex dose-response relationship suggests that this compound may modulate more than one regulatory pathway, a phenomenon that warrants further investigation.

Quantitative Data on Biological Targets

A crucial aspect of characterizing any enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). While this compound is known to be a CDK inhibitor, specific IC50 values against a panel of CDKs are not yet publicly available in the reviewed literature.

| Biological Target | This compound IC50 (nM) |

| CDK1/Cyclin B | Data not available |

| CDK2/Cyclin E | Data not available |

| CDK4/Cyclin D1 | Data not available |

| CDK5/p25 | Data not available |

| CDK7/Cyclin H | Data not available |

| CDK9/Cyclin T1 | Data not available |

Table 1: Inhibitory activity of this compound against key cyclin-dependent kinases. Further research is required to quantify the specific inhibitory concentrations.

Experimental Protocols

To facilitate further research into this compound and similar compounds, this section provides detailed, representative methodologies for key experiments used to characterize CDK inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Reconstitute recombinant human CDK2/Cyclin E enzyme and Histone H1 substrate in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Prepare ATP solution containing a final concentration of 100 µM ATP and 10 µCi of [γ-³²P]ATP.

-

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of each this compound dilution.

-

Add 20 µL of the CDK2/Cyclin E and Histone H1 mixture to each well.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

-

Separate the reaction products on a 12% SDS-polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Histone H1.

-

Quantify the band intensities using densitometry software.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound like this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or another suitable cancer cell line) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a vehicle control (DMSO) and various concentrations of this compound for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission at ~617 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This method is used to assess the phosphorylation status of Rb, a direct downstream target of G1 CDKs, to confirm the mechanism of action of a CDK inhibitor.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described for the flow cytometry assay.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane thoroughly with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.

-

Summary and Future Directions

This compound has been identified as a promising CDK inhibitor with the ability to induce cell cycle arrest at both the G1/S and G2/M checkpoints. Its dual-action and concentration-dependent effects suggest a complex mechanism of action that warrants further detailed investigation.

Future research should focus on:

-

Quantitative Profiling: Determining the IC50 values of this compound against a comprehensive panel of CDKs to understand its selectivity profile.

-

Target Deconvolution: Identifying other potential off-target effects that may contribute to its observed biological activity.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.

-

Structural Biology: Solving the co-crystal structure of this compound in complex with its target CDKs to guide further structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

This technical guide provides a foundational understanding of this compound's biological targets and a framework for its continued investigation. The provided experimental protocols and workflows offer a practical guide for researchers aiming to further elucidate the therapeutic potential of this and other novel CDK inhibitors.

Bohemine's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a lignan compound, has demonstrated significant potential as an anti-cancer agent through its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, with a particular focus on its effects on the A431 human epidermoid carcinoma cell line. The information presented herein is intended to support further research and drug development efforts targeting apoptotic pathways in oncology.

Cytotoxicity and Cell Cycle Arrest

This compound exhibits potent cytotoxic effects against various cancer cell lines. A key study has established the half-maximal inhibitory concentration (IC50) of this compound in A431 cells.

Table 1: IC50 Value of this compound in A431 Cells [1]

| Cell Line | Compound | IC50 (µM) | Incubation Time (hours) |

| A431 | This compound | 1.6 | 72 |

One of the primary mechanisms through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest. Flow cytometry analysis has revealed that this compound treatment leads to a significant accumulation of A431 cells in the G2/M phase of the cell cycle, thereby preventing cell division.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in A431 Cells [1]

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 |

| This compound (6.25 µM) | 48.7 ± 2.5 | 20.3 ± 1.7 | 31.0 ± 2.2 |

| This compound (12.5 µM) | 35.1 ± 1.9 | 15.8 ± 1.3 | 49.1 ± 2.6 |

| This compound (25 µM) | 20.4 ± 1.6 | 10.2 ± 1.1 | 69.4 ± 3.1 |

Induction of Apoptosis

This compound is a potent inducer of apoptosis. Its pro-apoptotic activity is mediated through the modulation of key regulatory proteins in the intrinsic apoptotic pathway. Western blot analyses have provided quantitative insights into these molecular changes.

Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and a decrease in the precursor form of caspase-9 (pro-caspase-9).[1] Concurrently, it significantly upregulates the expression of the cell cycle inhibitor p21 and the levels of cleaved (active) caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1]

Table 3: Quantitative Western Blot Analysis of Apoptosis-Related Proteins in A431 Cells Treated with this compound [2]

| Protein | This compound Concentration (µM) | Relative Protein Level (Fold Change vs. Control) |

| p21 | 12.5 | ~1.8 |

| 25 | ~2.5 | |

| Pro-caspase-9 | 12.5 | ~0.6 |

| 25 | ~0.4 | |

| Cleaved Caspase-3 | 12.5 | ~2.2 |

| 25 | ~3.5 | |

| Cleaved PARP | 12.5 | ~2.0 |

| 25 | ~3.1 | |

| Bcl-2 | 12.5 | ~0.7 |

| 25 | ~0.5 |

Signaling Pathways Modulated by this compound

This compound's induction of apoptosis is intricately linked to its ability to modulate specific intracellular signaling pathways, primarily the PI3K/Akt/mTOR/p70S6K axis.

Inhibition of the p70S6K/S6 Pathway

A key mechanism of action for this compound is the inhibition of the p70 ribosomal protein S6 kinase (p70S6K) and its downstream effector, the ribosomal protein S6.[1] This pathway is crucial for protein synthesis and cell proliferation. This compound attenuates the epidermal growth factor (EGF)-mediated phosphorylation of both p70S6K and S6 in a concentration-dependent manner.[3]

Modulation of the PI3K/Akt Pathway

While this compound significantly inhibits the p70S6K/S6 pathway, its effect on the upstream kinase Akt is less pronounced. Studies have shown a modest and not always statistically significant decrease in the phosphorylation of Akt at Ser473 upon this compound treatment, suggesting that its primary target lies downstream of Akt or in a parallel pathway.[3]

Table 4: Quantitative Analysis of Signaling Pathway Proteins in A431 Cells [3]

| Protein | Treatment | Relative Phosphorylation Level (Fold Change vs. Control) |

| p-Akt/Akt | EGF | ~2.5 |

| EGF + this compound (6.25 µM) | ~2.2 | |

| EGF + this compound (12.5 µM) | ~1.8 | |

| EGF + this compound (25 µM) | ~1.5 | |

| p-p70S6K/p70S6K | EGF | ~3.0 |

| EGF + this compound (6.25 µM) | ~2.0 | |

| EGF + this compound (12.5 µM) | ~1.2 | |

| EGF + this compound (25 µM) | ~0.8 | |

| p-S6/S6 | EGF | ~3.5 |

| EGF + this compound (6.25 µM) | ~2.2 | |

| EGF + this compound (12.5 µM) | ~1.1 | |

| EGF + this compound (25 µM) | ~0.6 |

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Caspase-3, p-p70S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat A431 cells with this compound for the indicated times. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant anti-cancer activity in A431 cells by inducing G2/M cell cycle arrest and promoting apoptosis through the intrinsic pathway. Its mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. Furthermore, this compound effectively inhibits the p70S6K/S6 signaling pathway, a critical regulator of cell growth and proliferation. These findings highlight this compound as a promising candidate for further investigation and development as a novel therapeutic agent for the treatment of epidermoid carcinoma and potentially other cancers. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Methodological & Application

Application Notes and Protocols for Dissolving Bohemine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic, cell-permeable purine derivative that acts as a cyclin-dependent kinase (CDK) inhibitor. It has been shown to induce cell cycle arrest, making it a valuable tool for cancer research and drug development. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation of this compound stock and working solutions, along with information on its stability and mechanism of action.

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄N₆O | [1][2][3][4] |

| Molecular Weight | 340.43 g/mol | [1][2][3][4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in DMSO | [5] |

| Storage (Powder) | -20°C, protected from light and air | [6] |

| Storage (Stock Solution) | -20°C or -80°C for up to 6 months | [5] |

| Working Concentration | 1-10 µM (cell line dependent) | |

| Mechanism of Action | Cyclin-dependent kinase (CDK) inhibitor | [1] |